Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
Brand Name: Vulcanchem
CAS No.: 60943-39-7
VCID: VC4631466
InChI: InChI=1S/C13H14O5/c1-3-18-13(16)11(15)8-10(14)9-6-4-5-7-12(9)17-2/h4-7H,3,8H2,1-2H3
SMILES: CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OC
Molecular Formula: C13H14O5
Molecular Weight: 250.25

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

CAS No.: 60943-39-7

Cat. No.: VC4631466

Molecular Formula: C13H14O5

Molecular Weight: 250.25

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate - 60943-39-7

Specification

CAS No. 60943-39-7
Molecular Formula C13H14O5
Molecular Weight 250.25
IUPAC Name ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
Standard InChI InChI=1S/C13H14O5/c1-3-18-13(16)11(15)8-10(14)9-6-4-5-7-12(9)17-2/h4-7H,3,8H2,1-2H3
Standard InChI Key VVHWVQNWVGXDAH-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (C₁₃H₁₄O₅) features a linear dioxobutanoate chain (two ketone groups at positions 2 and 4) esterified with an ethyl group at position 1 and substituted with a 2-methoxyphenyl group at position 4 (Figure 1). The methoxy (-OCH₃) substituent on the phenyl ring distinguishes it from its 4-methoxy isomer, which has been more extensively studied .

Molecular Formula: C₁₃H₁₄O₅
Molecular Weight: 250.25 g/mol
IUPAC Name: Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

Key Structural Features:

  • Dioxobutanoate Backbone: Two ketone groups at positions 2 and 4, contributing to electrophilic reactivity.

  • Ethyl Ester: Enhances lipophilicity and influences metabolic stability.

  • 2-Methoxyphenyl Group: Electron-donating methoxy substituent at the ortho position, potentially altering steric and electronic interactions compared to para-substituted analogs .

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate are documented, its synthesis can be inferred from methods used for analogous dioxobutanoates. A plausible route involves:

  • Friedel-Crafts Acylation: Reaction of 2-methoxyphenylacetophenone with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the dioxobutanoate skeleton.

  • Esterification: Acid-catalyzed condensation of 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid with ethanol under reflux conditions.

Representative Reaction:

2-Methoxyphenylacetic acid+Ethyl acetoacetateH2SO4,ΔEthyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate+H2O\text{2-Methoxyphenylacetic acid} + \text{Ethyl acetoacetate} \xrightarrow{H_2SO_4, \Delta} \text{Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate} + H_2O

Industrial-Scale Considerations

  • Catalytic Optimization: Transitioning from batch to continuous-flow reactors could improve yield and reduce byproducts.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures may isolate the product .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource/Extrapolation
Melting PointNot reported (analogs: 80–85°C) Estimated from 4-methoxy analog
Boiling Point~300°C (decomposes)Thermogravimetric analysis
SolubilitySoluble in DMSO, ethanol; insoluble in waterAnalog data
LogP (Partition Coefficient)2.58 (predicted)Chemsrc

Spectroscopic Signatures

  • IR (KBr): Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 3.85 (s, 3H, -OCH₃), 4.15 (q, 2H, -OCH₂), 6.8–7.4 (m, 4H, aromatic) .

Biological Activities and Hypothesized Mechanisms

Anti-Inflammatory Activity

In murine models, the 4-methoxy analog reduced TNF-α and IL-6 levels by 40–60% at 50 mg/kg doses. The ortho-substituted derivative may modulate COX-2 or NF-κB pathways similarly, though pharmacokinetic differences are anticipated.

Research and Industrial Applications

Pharmaceutical Intermediates

Dioxobutanoates serve as precursors for heterocyclic compounds (e.g., pyrazoles, isoxazoles) with therapeutic potential.

Material Science

The conjugated ketone system could enable applications in organic semiconductors or photoactive polymers.

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